

Spectroscopic Analysis of 1,2-Pentanediol: A Technical Guide

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Compound of Interest				
Compound Name:	1,2-Pentanediol			
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This guide provides an in-depth analysis of **1,2-Pentanediol** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes analytical workflows and molecular correlations.

Introduction to 1,2-Pentanediol

1,2-Pentanediol (CAS No: 5343-92-0) is a diol with the molecular formula C₅H₁₂O₂.[1][2] It is a hygroscopic liquid used in various applications, including as a solvent, a fragrance ingredient, and a component in cosmetic formulations. Spectroscopic analysis is crucial for confirming its molecular structure, identifying functional groups, and ensuring its purity. This guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **1,2-Pentanediol**, ¹H and ¹³C NMR spectra are essential for structural elucidation.

The ¹H NMR spectrum of **1,2-Pentanediol** provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The data



presented below was acquired on a 400 MHz spectrometer in deuterated chloroform (CDCI₃). [3]

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (C5)	~0.92	Triplet (t)	3H
-CH ₂ - (C4)	~1.35-1.45	Multiplet (m)	2H
-CH ₂ - (C3)	~1.48-1.58	Multiplet (m)	2H
-CH(OH)- (C2)	~3.43	Multiplet (m)	1H
-CH ₂ (OH) (C1)	~3.67	Multiplet (m)	2H
-OH (x2)	Variable	Broad Singlet	2H

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule. The spectrum for **1,2-Pentanediol**, acquired in CDCl₃, shows five distinct signals corresponding to the five carbon atoms.[4]

Carbon Assignment	Chemical Shift (δ, ppm)
C5 (-CH ₃)	~14.1
C4 (-CH ₂)	~19.2
C3 (-CH ₂)	~35.5
C1 (-CH ₂ OH)	~66.7
C2 (-CHOH)	~74.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.



The IR spectrum of **1,2-Pentanediol** is typically recorded as a neat liquid film.[5][6] The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3200-3500	O-H (Alcohol)	Stretching (H-bonded)	Strong, Broad
2850-2960	C-H (Alkyl)	Stretching	Strong
1260-1050	C-O (Alcohol)	Stretching	Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

- Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Pentanediol in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]
 Tetramethylsilane (TMS) can be used as an internal standard (δ = 0 ppm).[8]
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7][8] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling.[9] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[10]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
- Sample Preparation (Neat Liquid): Place one to two drops of pure **1,2-Pentanediol** onto the surface of a salt plate (e.g., NaCl or KBr).[11] Place a second salt plate on top, creating a



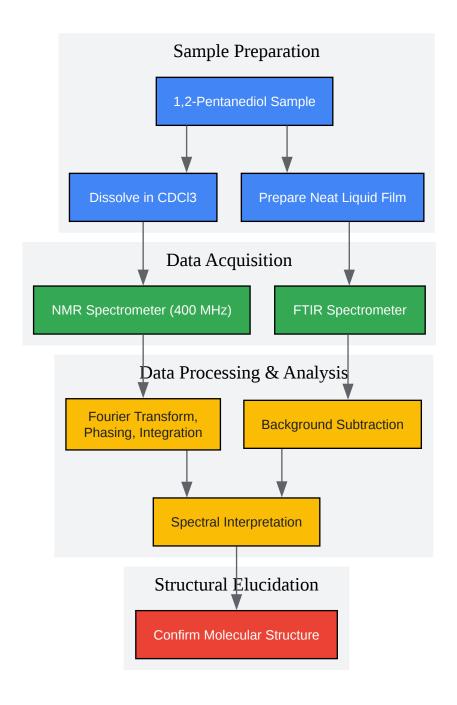
thin liquid film between the plates.[11]

- Background Spectrum: Place the empty, clean salt plates (or the empty sample compartment) in the spectrometer and run a background scan.[6] This is necessary to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.
- Sample Spectrum: Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.[6]
- Data Acquisition: Acquire the spectrum. Typically, spectra are collected over a range of 4000 to 600 cm⁻¹.[12] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against
 the background spectrum to generate the final absorbance or transmittance spectrum.
 Identify and label the major absorption peaks.

Visualizations

Diagrams created using Graphviz illustrate key workflows and relationships in the spectroscopic analysis of **1,2-Pentanediol**.

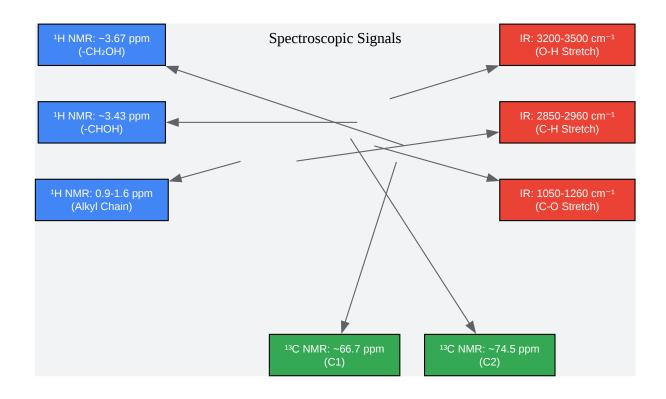




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Caption: Workflow for the spectroscopic analysis of 1,2-Pentanediol.





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Caption: Correlation of **1,2-Pentanediol**'s structure with its key NMR and IR signals.

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